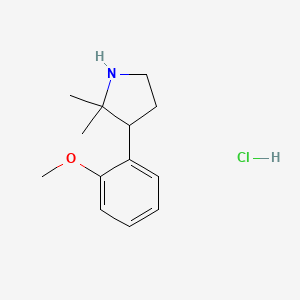
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. This compound is characterized by its pyrazole ring, which is a common scaffold in many biologically active molecules.
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of nitric acid and sulfuric acid.
Addition of the Difluoroethyl Group: The difluoroethyl group can be introduced using a difluoroethylating agent, such as 1,1-difluoro-2-iodoethane, under appropriate conditions.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a reaction with a suitable cyanating agent.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs. This may include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition: The carbonitrile group can participate in addition reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors in the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of difluoroethyl groups with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and materials science, where its unique properties are leveraged to create new products.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also contain the difluoroethyl group and are used in similar applications, but they have different core structures.
1,3-Difluoro-2-nitrobenzene: This compound has a similar nitro and difluoroethyl group but differs in its aromatic core, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole ring with the difluoroethyl and nitro groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4F2N4O2 |
|---|---|
Molecular Weight |
202.12 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H4F2N4O2/c7-5(8)3-11-2-4(1-9)6(10-11)12(13)14/h2,5H,3H2 |
InChI Key |
HFNZSKBVCWXSEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)




